molecular formula C26H26N6O5 B12199831 N-(2H-benzo[3,4-d]1,3-dioxolan-5-ylmethyl)[2-imino-1-(2-morpholin-4-ylethyl)-5-oxo(1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-3-yl)]carboxamide

N-(2H-benzo[3,4-d]1,3-dioxolan-5-ylmethyl)[2-imino-1-(2-morpholin-4-ylethyl)-5-oxo(1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-3-yl)]carboxamide

Cat. No.: B12199831
M. Wt: 502.5 g/mol
InChI Key: VEIVJOBTJQPXGZ-UHFFFAOYSA-N
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Description

N-(2H-benzo[3,4-d]1,3-dioxolan-5-ylmethyl)[2-imino-1-(2-morpholin-4-ylethyl)-5-oxo(1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-3-yl)]carboxamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science

Preparation Methods

The synthesis of N-(2H-benzo[3,4-d]1,3-dioxolan-5-ylmethyl)[2-imino-1-(2-morpholin-4-ylethyl)-5-oxo(1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-3-yl)]carboxamide involves several steps, typically starting with the preparation of the benzo[d][1,3]dioxole moiety. This can be achieved through a Pd-catalyzed C-N cross-coupling reaction . . Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, brominating agents like N-bromosuccinimide (NBS), and bases such as cesium carbonate (Cs2CO3) . Major products formed from these reactions depend on the specific conditions and reagents used but can include various substituted derivatives of the original compound.

Properties

Molecular Formula

C26H26N6O5

Molecular Weight

502.5 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-6-imino-7-(2-morpholin-4-ylethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C26H26N6O5/c27-23-18(25(33)28-15-17-4-5-20-21(13-17)37-16-36-20)14-19-24(29-22-3-1-2-6-31(22)26(19)34)32(23)8-7-30-9-11-35-12-10-30/h1-6,13-14,27H,7-12,15-16H2,(H,28,33)

InChI Key

VEIVJOBTJQPXGZ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCN2C3=C(C=C(C2=N)C(=O)NCC4=CC5=C(C=C4)OCO5)C(=O)N6C=CC=CC6=N3

Origin of Product

United States

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